Phenol, 4-[(2-chloroethyl)thio]-
Description
Phenol, 4-[(2-chloroethyl)thio]- is a phenolic compound featuring a para-substituted thioether group linked to a 2-chloroethyl chain. Its molecular formula is C₈H₉ClOS, with a molecular weight of 188.67 g/mol (inferred from structural analogs in ).
Properties
CAS No. |
101637-76-7 |
|---|---|
Molecular Formula |
C8H9ClOS |
Molecular Weight |
188.67 g/mol |
IUPAC Name |
4-(2-chloroethylsulfanyl)phenol |
InChI |
InChI=1S/C8H9ClOS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 |
InChI Key |
KWRYDTVXQNECNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether-Substituted Phenols
Phenol, 4-(methylthio)- (CAS 1073-29-6)
- Structure : Features a methylthio (-S-CH₃) group at the para position.
- Properties : Lower molecular weight (156.23 g/mol ) compared to the target compound. The methylthio group enhances lipophilicity, influencing solubility and membrane permeability .
- Applications : Used in protein assays (e.g., Folin-Ciocalteu reagent) due to redox activity .
SIB-1553A (CAS not provided)
- Structure: 4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride.
- Properties : Acts as a nicotinic acetylcholine receptor ligand with cognitive-enhancing effects in aged rodents .
- Key Difference : The pyrrolidinyl substituent confers subtype selectivity and neuroactivity, unlike the simpler chloroethyl group in the target compound .
Chloroethyl-Containing Compounds
Bis(2-chloroethylthioethyl)ether (CAS 63918-89-8)
- Structure : Ether backbone with two 2-chloroethylthioethyl groups.
- Relevance : Demonstrates that chloroethylthio groups contribute to alkylating activity, a trait likely shared with the target compound .
Nitrogen Mustards (e.g., U150: L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-)
- Structure: Bis(2-chloroethyl)amino group attached to phenylalanine.
- Properties: Alkylating agents used in chemotherapy. The amino group facilitates DNA crosslinking, whereas the thioether in the target compound may exhibit slower reactivity .
- Toxicity : Nitrogen mustards are highly toxic (LD₅₀ < 50 mg/kg in mice), suggesting chloroethyl groups in the target compound may also pose hazards .
Substituent Position and Functional Group Effects
Phenol, 2-chloro-4-ethyl (CAS 18980-00-2)
- Structure : Ethyl and chloro substituents at ortho and para positions.
- Properties : Lower polarity than the target compound due to lack of sulfur, impacting solubility and bioavailability .
4-(2-Chloroethoxy)phenol (CAS 100238-55-9)
- Structure : Chloroethoxy (-O-CH₂CH₂Cl) group at the para position.
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP (Estimated) | Biological Activity |
|---|---|---|---|---|---|
| Phenol, 4-[(2-chloroethyl)thio]- | C₈H₉ClOS | 188.67 | -(S-CH₂CH₂Cl) | ~2.5* | Potential alkylating agent |
| Phenol, 4-(methylthio)- | C₇H₈OS | 156.23 | -(S-CH₃) | 1.8 | Redox activity in assays |
| Bis(2-chloroethylthioethyl)ether | C₈H₁₆Cl₂OS₂ | 263.25 | Dual -(S-CH₂CH₂Cl) | ~3.0 | Vesicant, alkylating |
| SIB-1553A | C₁₃H₂₀N₂OS⁺ | 260.37 | -(S-CH₂CH₂-pyrrolidinyl) | ~1.5 | Cognitive enhancement |
| 4-(2-Chloroethoxy)phenol | C₈H₉ClO₂ | 172.61 | -(O-CH₂CH₂Cl) | ~1.2 | Lower reactivity than thioether |
*Estimated based on octanol/water partition coefficients of similar thioethers ().
Table 2: Toxicity and Hazard Profiles
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